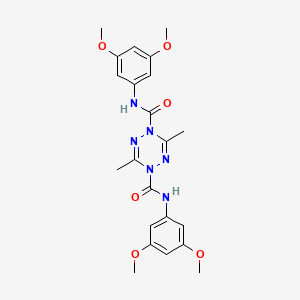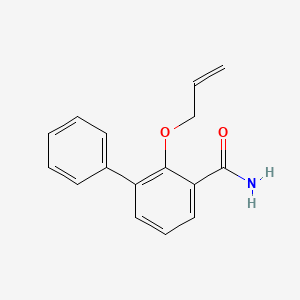
Benzamide, 2-allyloxy-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-allyloxy-3-phenyl-, is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-allyloxy-3-phenyl-, typically involves the reaction of 2-allyloxybenzoic acid with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the aniline derivative to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of Benzamide, 2-allyloxy-3-phenyl-, may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-allyloxy-3-phenyl-, can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-allyloxy-3-phenyl-, depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The allyloxy and phenyl groups may play a role in binding to these targets, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2-Phenylbenzamide: Similar structure but lacks the allyloxy group.
3-Acetoxy-2-methylbenzamide: Contains different substituents on the benzamide core.
Uniqueness
Benzamide, 2-allyloxy-3-phenyl-, is unique due to the presence of both allyloxy and phenyl groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Propiedades
Número CAS |
63887-18-3 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
3-phenyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H15NO2/c1-2-11-19-15-13(12-7-4-3-5-8-12)9-6-10-14(15)16(17)18/h2-10H,1,11H2,(H2,17,18) |
Clave InChI |
FFYZLGACXSITOH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




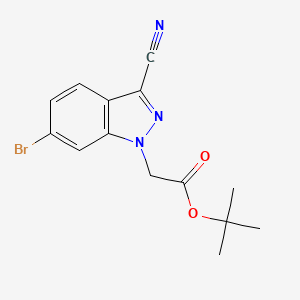
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
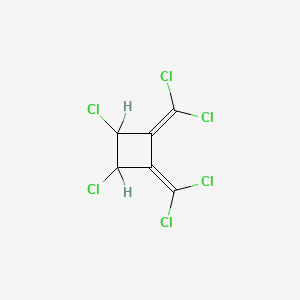
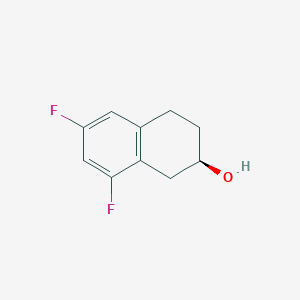

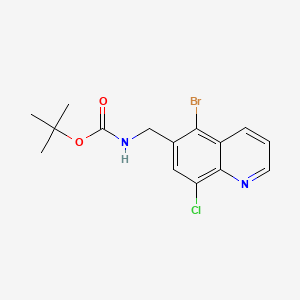

![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
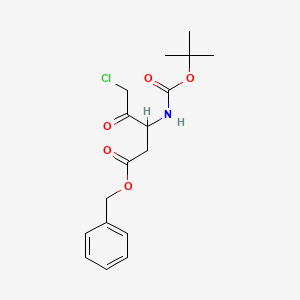
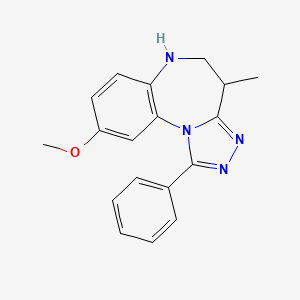
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
